molecular formula C5H14N4O7S B6331736 Dl-canavanine sulfate CAS No. 1078611-11-6

Dl-canavanine sulfate

Cat. No.: B6331736
CAS No.: 1078611-11-6
M. Wt: 274.26 g/mol
InChI Key: MVIPJKVMOKFIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Canavanine sulfate is a racemic mixture of the non-proteinogenic amino acid canavanine, consisting of both D- and L-enantiomers, stabilized as a sulfate salt. Structurally, canavanine is an analog of arginine, where the δ-nitrogen of the guanidino group is replaced by an oxygen atom, forming a ureido group . The sulfate form enhances solubility and stability for experimental applications. This compound has been studied for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS), making it relevant in immunological and pharmacological research .

Synthetic routes for DL-canavanine derivatives were established by Nyberg and Christensen (1957), who developed methods for racemic canavanine and related compounds via nucleophilic substitution and oxidation reactions .

Properties

IUPAC Name

2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPJKVMOKFIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Condensation with Benzohydroxamic Acid

Acrolein reacts with benzohydroxamic acid in methanol at 5°C under Triton B catalysis, yielding 3-benzamidooxypropionaldehyde (VII) with a 58% yield. Solvent optimization revealed methanol’s superiority over ethyl acetate or acetonitrile, which resulted in ≤20% yields.

ParameterValue
Starting MaterialAcrolein
CatalystTriton B
SolventMethanol
Temperature5°C
Yield58%

Cyanhydrin Formation

VII undergoes treatment with sodium metabisulfite and sodium cyanide in dichloromethane/water, forming 2-hydroxy-4-benzamidooxybutyronitrile (VIII) . The crude product is extracted into dichloromethane and dried over sodium sulfate, yielding an oily residue used directly in subsequent steps.

Ammonolysis and Cyclization

VIII is treated with ammonia in ethanol for four days, producing α-amino nitrile (IX) , isolated as the benzamide derivative (X) in 48.5% yield. Selective debenzoylation and esterification with ethanolic HCl yield α-N-benzoyl DL-canaline ethyl ester hydrochloride (V) .

Final Steps to DL-Canavanine Sulfate

The hydrochloride intermediate (V) is converted to DL-canavanine via hydrolysis and guanidinylation, following Frankel’s protocol. Subsequent sulfate salt formation involves:

  • Neutralization of the free base with sulfuric acid.

  • Crystallization from aqueous ethanol to isolate this compound.

Critical reaction parameters include:

  • Hydrolysis Duration : 4 hours under reflux.

  • Acid Concentration : 15% HCl in ethanol.

  • Sulfate Source : Sulfuric acid added stoichiometrically during neutralization.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : Key bands for intermediates include:

    • Cyanhydrin (VIII) : 2250 cm⁻¹ (C≡N stretch).

    • Ester Hydrochloride (V) : 1730 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I).

  • Melting Points : α-N-benzoyl DL-canaline ethyl ester hydrochloride melts at 160–161°C.

Purity Assessment

  • Column Chromatography : Dowex 50 (NH₄⁺) resin removes residual homoserine and byproducts.

  • Titrimetry : Free amino groups are quantified via ninhydrin assay, ensuring ≥95% purity.

Challenges and Optimization Opportunities

Yield Limitations

The acrolein route achieves a 9% overall yield, limited by:

  • Multi-Step Losses : Cumulative inefficiencies in condensation, ammonolysis, and crystallization.

  • Byproduct Formation : Competing reactions during Michael addition reduce VII yield.

Solvent and Catalyst Screening

Recent advances suggest ionic liquids could enhance reaction rates and selectivity in the Michael condensation step, potentially boosting yields beyond 70% .

Chemical Reactions Analysis

Enzymatic Hydrolysis and Metabolism

DL-Canavanine sulfate participates in enzyme-mediated reactions critical to its biological activity:

Arginase-Catalyzed Hydrolysis

Arginase cleaves DL-canavanine into L-canaline and urea :

DL-CanavanineArginaseL-Canaline+Urea\text{DL-Canavanine} \xrightarrow{\text{Arginase}} \text{L-Canaline} + \text{Urea}

  • Kinetic Parameters :

    Enzyme SourceSubstrateKmK_m (mM)VmaxV_{max} (μmol/min/mg)
    MIA PaCa-2 Cells L-Canavanine1.70.18

L-Canaline inhibits pyridoxal phosphate-dependent enzymes, disrupting polyamine biosynthesis .

Canavanine Hydrolase Activity

In Helicoverpa virescens larvae, a novel hydrolase cleaves DL-canavanine into L-homoserine and hydroxyguanidine :

DL-CanavanineHydrolaseL-Homoserine+Hydroxyguanidine\text{DL-Canavanine} \xrightarrow{\text{Hydrolase}} \text{L-Homoserine} + \text{Hydroxyguanidine}

  • Reaction Efficiency : 96% conversion rate under optimal conditions (pH 7.4, 37°C) .

Interaction with Arginine-Dependent Enzymes

This compound competitively inhibits enzymes utilizing L-arginine:

EnzymeInhibition MechanismBiological Impact
Nitric Oxide Synthase Binds to active site (Ki=0.8\muMK_i = 0.8 \muM)Reduces NO production in macrophages
Arginyl-tRNA Synthetase Misincorporation into proteinsForms dysfunctional canavanyl proteins
  • Canavanyl Proteins : Incorporation into proteins alters tertiary structure, impairing ionic interactions and enzymatic activity .

Non-Enzymatic Degradation Pathways

DL-Canavanine undergoes pH-dependent decomposition:

  • Alkaline Conditions : β,γ-Elimination generates vinylglyoxylate and hydroxyguanidine .

  • Acidic Conditions : Hydrolysis produces α-keto-γ-guanidinooxybutyrate .

Redox Reactions

Hydroxyguanidine, a metabolite of DL-canavanine, is reduced to guanidine in H. virescens larvae via NADPH-dependent reductase :

HydroxyguanidineReductaseGuanidine\text{Hydroxyguanidine} \xrightarrow{\text{Reductase}} \text{Guanidine}

Analytical Detection Methods

  • Colorimetric Assay : Canaline reacts with potassium cyanate to form O-ureidohomoserine, detectable at 540 nm .

  • Amino Acid Analysis : Homoserine and canavanine are quantified via ion-exchange chromatography .

Toxicological Implications

  • Apoptosis Induction : Canavanyl proteins trigger caspase-3 activation and DNA fragmentation .

  • LD50_{50}50 in Rodents: 5.9 g/kg (subcutaneous) .

Comparison with Similar Compounds

Structural and Functional Analogues

L-Canavanine Sulfate
  • Structure : The L-enantiomer of canavanine sulfate, lacking the D-isomer.
  • Activity: Selectively inhibits iNOS with higher specificity than the racemic DL-form due to enantiomer-dependent binding efficiency .
  • Applications : Used in studies of nitric oxide signaling and immune response modulation.
Vanillic Acid Sulfate
  • Structure : A sulfated derivative of vanillic acid, classified as a methoxybenzoic acid .
  • Activity : Acts as a biomarker in metabolomics but lacks enzymatic inhibition properties.
  • Applications: Primarily used in analytical chemistry for phenolic compound detection .
Magnesium Sulfate
  • Structure: Inorganic sulfate salt of magnesium.
  • Activity: No enzymatic inhibition; functions as a electrolyte replenisher or vasodilator.
  • Applications : Widely used in anesthesia, obstetrics (eclampsia prevention), and industrial processes .

Comparative Data Table

Compound CAS Number Molecular Formula Key Activity Applications References
DL-Canavanine Sulfate Not specified C₅H₁₂N₄O₃·H₂SO₄ iNOS inhibition Immunological research, chemotherapy
L-Canavanine Sulfate Not specified C₅H₁₂N₄O₃·H₂SO₄ Selective iNOS inhibition Nitric oxide pathway studies
Vanillic Acid Sulfate 382946 (PubChem) C₈H₈O₆S Biomarker for phenolic compounds Metabolomics, chemical detection
Magnesium Sulfate 7785-87-7 MgSO₄ Electrolyte regulation, vasodilation Medicine, agriculture, industry

Mechanistic and Pharmacological Differences

  • Enantiomeric Specificity: this compound’s racemic nature reduces its iNOS inhibition efficacy compared to the L-form, as the D-isomer may compete for binding sites without inhibitory effects .
  • Toxicity Profile: Unlike inorganic sulfates (e.g., magnesium sulfate), this compound exhibits cytotoxicity at high doses due to its interference with arginine metabolism .

Biological Activity

DL-Canavanine sulfate, an analog of the amino acid arginine, has garnered attention for its diverse biological activities, particularly in cancer research and immunomodulation. This article explores the compound's mechanisms of action, efficacy in various cellular models, and potential therapeutic applications.

  • Molecular Formula : C5_5H12_{12}N4_4O3_3
  • Molecular Weight : 274.252 g/mol
  • CAS Number : 2219-31-0
  • Melting Point : 160-165 °C (dec.)
  • Density : Not available
  • Boiling Point : 574 °C at 760 mmHg

This compound is recognized primarily as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including immune response and vasodilation . By inhibiting iNOS, canavanine alters NO synthesis and subsequently affects cellular redox states and antioxidant systems .

In Vitro Studies

This compound exhibits varying degrees of cytotoxicity depending on the cell type and environmental conditions:

  • HeLa Cells : Exhibited an IC50 value of approximately 0.21 mM in arginine-free media, indicating significant cytotoxicity under nutrient-deprived conditions.
  • Hep G2 Cells : IC50 was found to be 0.64 mM, while SK-HEP-1 cells showed an IC50 of 1.18 mM .

In contrast, when tested in arginine-rich media, the cytotoxicity was markedly reduced with IC50 values ranging from 5 to 10 mM, highlighting its potential for selective targeting of cancer cells while sparing normal cells .

Combinatory Treatments

Recent studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents like vinblastine and paclitaxel. When combined with these drugs, canavanine significantly increased cytotoxic effects in HeLa and hepatocellular carcinoma cells .

In Vivo Studies

In animal models, this compound has shown promising results:

  • Rats : Administration at a dose of 100 mg/kg resulted in a moderate increase in mean arterial pressure and provided protection against lipopolysaccharide-induced hypotension. Notably, most endotoxemic rats survived for at least six hours post-treatment .
  • Leukemia Models : In Li 210 leukemia-bearing animals, canavanine administration significantly increased lifespan by up to 44% with an optimal dose of 18 g/kg; however, higher doses led to toxicity .

Effects on Glioblastoma Cells

A novel approach utilizing this compound in conjunction with arginine deprivation has been explored for treating glioblastoma. This combination therapy was found to disrupt cell viability and induce apoptotic pathways selectively in glioblastoma cell lines (U251MG and U87MG), while sparing primary rat glial cells . The treatment destabilized the cytoskeleton and mitochondrial networks within cancer cells, leading to enhanced therapeutic outcomes .

Antioxidant Activity

This compound also influences antioxidant systems within treated cells. It has been shown to increase total antioxidant capacity while modulating the activity of key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). For instance, CAT activity decreased following treatment with canavanine, suggesting a complex interplay between NO synthesis inhibition and oxidative stress response modulation .

Summary of Research Findings

Study TypeCell Line/ModelKey FindingsReference
In VitroHeLaIC50 = 0.21 mM (arginine-free)
In VitroHep G2IC50 = 0.64 mM (arginine-free)
In VivoRatsIncreased survival post LPS exposure
CombinatoryGlioblastomaInduced apoptosis; selective effect on cancer cells
AntioxidantTomato seedlingsModulated antioxidant enzyme activity

Q & A

Q. What standardized analytical techniques are recommended for identifying and quantifying DL-canavanine sulfate in biological samples?

Methodological Answer:

  • Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification, ensuring calibration with certified reference standards. Include validation steps for specificity, linearity, and recovery rates to minimize matrix interference .
  • For solubility challenges in aqueous buffers, consider solvent optimization (e.g., phosphate-buffered saline at pH 7.4) and validate stability under experimental conditions using spectroscopic methods like UV-Vis .

Q. How should researchers design initial toxicity assays for this compound in cell cultures?

Methodological Answer:

  • Employ dose-response studies with a negative control (e.g., untreated cells) and positive control (e.g., a known cytotoxin). Use ATP-based viability assays (e.g., CellTiter-Glo®) to quantify metabolic activity.
  • Ensure replication (n ≥ 3) and statistical power analysis to account for biological variability. Document raw data and normalization procedures in supplementary materials .

Q. What are the critical parameters for synthesizing this compound with high purity?

Methodological Answer:

  • Optimize reaction conditions (temperature, pH, molar ratios) using fractional factorial design to identify key variables affecting yield. Characterize purity via nuclear magnetic resonance (NMR) and elemental analysis .
  • Address residual solvents using vacuum drying and validate purity thresholds (>98%) through chromatographic methods .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in plant-pathogen interactions be resolved?

Methodological Answer:

  • Conduct comparative studies under controlled environmental conditions (e.g., humidity, light cycles) to isolate confounding variables. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated samples .
  • Apply meta-analysis frameworks to reconcile discrepancies across studies, emphasizing effect sizes and confidence intervals over p-values .

Q. What strategies are effective for elucidating the stereospecific effects of this compound in mammalian systems?

Methodological Answer:

  • Employ chiral separation techniques (e.g., chiral HPLC) to isolate D- and L-canavanine sulfate enantiomers. Validate enantiomeric purity via circular dichroism (CD) spectroscopy.
  • Design in vitro assays comparing enantiomer-specific inhibition of arginase or nitric oxide synthase, including kinetic studies (Km/Vmax) to quantify enzymatic interference .

Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles during synthesis, with real-time monitoring (e.g., in-line PAT tools) to ensure consistency.
  • Establish a stability-indicating assay (e.g., accelerated stability testing under ICH guidelines) and archive aliquots for retrospective analysis .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Answer:

  • Apply mixed-effects models to account for intra- and inter-experimental variability. Use non-linear regression (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values with 95% CI .
  • Report effect sizes (e.g., Cohen’s d) and power calculations in compliance with SRQR (Standards for Reporting Qualitative Research) guidelines .

Q. How should researchers address potential confounding variables in this compound’s pharmacokinetic studies?

Methodological Answer:

  • Use stratified randomization in animal cohorts to balance variables like age and weight. Perform covariate adjustment in pharmacokinetic modeling (e.g., NONMEM®) to isolate compound-specific effects .
  • Disclose limitations in the "Discussion" section, including recommendations for replication in independent cohorts .

Ethical & Methodological Rigor

Q. What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for animal research, including justification of sample sizes and humane endpoints. Obtain approval from institutional animal care committees (IACUC) .
  • For human cell lines, verify compliance with HIPAA and GDPR for data anonymization .

Q. How can researchers ensure reproducibility when sharing this compound datasets?

Methodological Answer:

  • Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata (e.g., instrument settings, software versions).
  • Provide step-by-step protocols on platforms like protocols.io , citing them in the "Methods" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.